molecular formula C19H21N3OS B2877006 2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 896678-50-5

2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2877006
CAS No.: 896678-50-5
M. Wt: 339.46
InChI Key: DQIJSFAYCSJFTB-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a novel chemical entity based on the thiazolo[5,4-b]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and kinase inhibition research . Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of various kinases, with recent scientific literature highlighting their promise in targeting c-KIT, a receptor tyrosine kinase strongly implicated in gastrointestinal stromal tumors (GIST) . These derivatives are being actively investigated to overcome drug resistance to existing therapies like imatinib, with some compounds demonstrating potent activity against double-mutant forms of c-KIT that are otherwise resistant to treatment . The structural motif is also found in compounds researched for other therapeutic areas, including as potential topoisomerase II inhibitors, which are valuable targets in anticancer drug discovery . This compound is offered for non-human research applications and is strictly not intended for diagnostic or therapeutic use. For comprehensive product specifications, including batch-specific Certificate of Analysis, pricing, and availability, please contact our sales team.

Properties

IUPAC Name

2-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-4-13(5-2)17(23)21-15-9-8-14(11-12(15)3)18-22-16-7-6-10-20-19(16)24-18/h6-11,13H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIJSFAYCSJFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Thiazolo Ring Formation

Using electron-deficient pyridines (e.g., nitro-substituted) directs cyclization to the 5,4-b position. Substituents at C6 of the pyridine reduce side reactions (<5% byproducts).

Steric Hindrance During Amidation

Bulky 2-ethylbutanoyl groups necessitate HOBt as an additive to prevent racemization and improve coupling efficiency. Microwave-assisted coupling (50°C, 2 hours) increases yield to 90% but risks decomposition.

Scalability and Industrial Feasibility

Key Considerations :

  • Thiazolo[5,4-b]pyridine synthesis scales linearly up to 1 kg with consistent yields (75–80%).
  • Suzuki coupling requires rigorous Pd removal (activated charcoal treatment) to meet pharmaceutical standards.
  • Amide formation in flow reactors enhances reproducibility (RSD <2%).

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with high potency . This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 19a (PI3K Inhibitor)

  • Structure : Features a pyridyl-substituted thiazolo[5,4-b]pyridine core with a sulfonamide group.
  • Activity : Exhibits potent PI3Kα inhibition (IC₅₀ = 3.6 nM) but 10-fold reduced activity against PI3Kβ.
  • SAR Insights :

  • Sulfonamide functionality is critical for PI3Kα binding.
  • Pyridyl substitution enhances activity; replacement with phenyl reduces potency .
    • Key Difference : The target compound lacks the sulfonamide group, which may reduce PI3K affinity but could improve selectivity for other kinases.

Compound 6h (c-KIT Inhibitor)

  • Structure : Contains a 3-(trifluoromethyl)phenyl group on the thiazolo[5,4-b]pyridine scaffold.
  • Activity : Moderate c-KIT inhibition (IC₅₀ = 9.87 µM).
  • SAR Insights :

  • Hydrophobic trifluoromethyl group fits into c-KIT’s hydrophobic pocket.
  • Insertion of methylene or urea linkages abolishes activity .
    • Key Difference : The target compound’s ethyl and methyl substituents may offer better solubility or alternative hydrophobic interactions compared to 6h’s trifluoromethyl group.

3-Methyl-N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Butanamide (CAS 863592-53-4)

  • Structure : Differs in substituent positions (3-methyl vs. 2-ethyl and 2-methyl groups).
  • Physicochemical Properties :

  • Molecular weight: 311.4 g/mol.
  • Solubility: DMSO stock solutions (1–10 mM) for in vitro assays .
    • Key Difference : The ethyl group in the target compound may enhance membrane permeability compared to the methyl analogue.

Activity and Selectivity Trends

Compound Target Kinase IC₅₀ Key Structural Features
Target Compound Not reported N/A Ethyl/methyl substituents, amide linker
19a (PI3Kα inhibitor) PI3Kα 3.6 nM Pyridyl, sulfonamide
6h (c-KIT inhibitor) c-KIT 9.87 µM 3-(Trifluoromethyl)phenyl
  • Heterocyclic Core Importance : The thiazolo[5,4-b]pyridine core is essential for kinase binding across targets, enabling hydrogen bonding and π-π stacking .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., sulfonamide in 19a): Enhance PI3Kα affinity via polar interactions.
    • Hydrophobic Groups (e.g., trifluoromethyl in 6h): Improve c-KIT binding but reduce solubility.
    • Alkyl Chains (e.g., ethyl in target compound): May balance lipophilicity and metabolic stability.

Biological Activity

2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a synthetic compound notable for its complex structure, which incorporates a thiazolopyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄OS, with a molecular weight of approximately 325.4 g/mol. The compound features:

  • An ethyl group
  • A butanamide side chain
  • A phenyl ring substituted with a thiazolopyridine derivative

This unique combination of structural elements contributes to its distinct biological activities.

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • Kinase Inhibition : The thiazolo[5,4-b]pyridine core is associated with kinase inhibition, which plays a crucial role in cell signaling pathways and cancer progression.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
  • Antitumor Effects : Preliminary studies indicate that the compound may exhibit antitumor activity, although specific data on this compound's efficacy against cancer cells is still limited .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Compound NameStructure/FeaturesBiological ActivityIC50 (μM)
This compoundThiazolopyridine coreAntimicrobial, AntitumorTBD
Thiazolo[4,5-b]pyridineContains similar coreAntimicrobial propertiesTBD
ButanamidesVarious derivatives studiedAnalgesic and anti-inflammatory activitiesTBD
Thiazolo[5,4-d]pyrimidineAnother derivativeAntitumor effectsTBD

Note : The specific IC50 values for this compound are yet to be determined.

Case Studies and Research Findings

  • Trypanocidal Activity : Related compounds have shown trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM for structurally similar arylthiazoles. This suggests that modifications in the side chain can significantly impact biological efficacy .
  • Cytotoxicity Testing : In studies evaluating various derivatives against human cancer cell lines (HeLa and A549), compounds were assessed using the MTT assay to determine cytotoxic effects. Although some derivatives showed promise, none exhibited statistically significant cytotoxicity at tested concentrations .
  • Structure-Activity Relationships (SAR) : Investigations into SAR indicate that bulky substituents at the amino end negatively impact trypanocidal activity while specific functional groups enhance potency. This emphasizes the importance of molecular design in developing effective therapeutic agents .

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